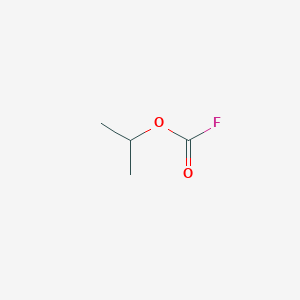
Isopropyl fluoromethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl fluoromethanoate is an organic compound with the molecular formula C4H7FO2 It is an ester formed from isopropanol and fluoromethanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl fluoromethanoate can be synthesized through the esterification reaction between isopropanol and fluoromethanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Isopropyl fluoromethanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isopropanol and fluoromethanoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines.
Major Products Formed
Hydrolysis: Isopropanol and fluoromethanoic acid.
Reduction: Isopropyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isopropyl fluoromethanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of isopropyl fluoromethanoate involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. The fluorine atom in the compound can also influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Isopropyl fluoromethanoate can be compared with other esters and fluorinated compounds:
Methyl fluoromethanoate: Similar ester with a methyl group instead of an isopropyl group.
Ethyl fluoromethanoate: Another ester with an ethyl group.
Isopropyl acetate: An ester with an acetate group instead of a fluoromethanoate group.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The combination of the isopropyl group and fluoromethanoate moiety makes it a valuable compound for various applications.
Properties
CAS No. |
500023-95-0 |
|---|---|
Molecular Formula |
C4H7FO2 |
Molecular Weight |
106.10 g/mol |
IUPAC Name |
propan-2-yl carbonofluoridate |
InChI |
InChI=1S/C4H7FO2/c1-3(2)7-4(5)6/h3H,1-2H3 |
InChI Key |
PNYNRMYUWZPARE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
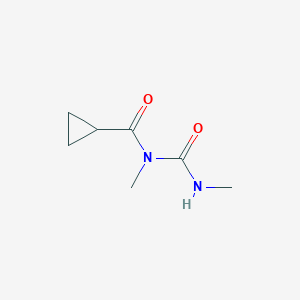
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
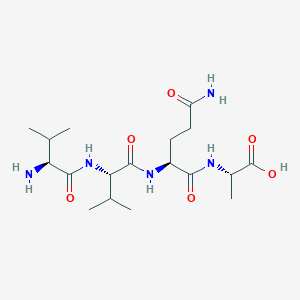
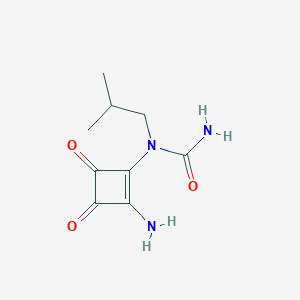
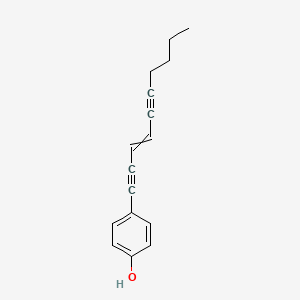


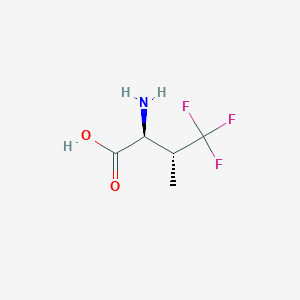
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
